molecular formula C23H21N3O3S B11425221 ethyl 4-(9-cyano-6-oxo-8-phenyl-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl)benzoate

ethyl 4-(9-cyano-6-oxo-8-phenyl-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl)benzoate

Cat. No.: B11425221
M. Wt: 419.5 g/mol
InChI Key: UPQLMILMUFCROP-UHFFFAOYSA-N
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Description

Ethyl 4-(9-cyano-6-oxo-8-phenyl-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl)benzoate is a complex organic compound featuring a pyridothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(9-cyano-6-oxo-8-phenyl-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridothiadiazine Core: This step often involves the cyclization of a precursor such as 2-aminopyridine with a thiadiazine derivative under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.

    Esterification: The final step involves esterification with ethyl benzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyridothiadiazine core.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The ester group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism by which ethyl 4-(9-cyano-6-oxo-8-phenyl-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Similar in having an ester group and a phenyl ring but lacks the pyridothiadiazine core.

    4-(4-Cyanophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester: Shares the cyano and ester functionalities but has a different core structure.

Uniqueness

Ethyl 4-(9-cyano-6-oxo-8-phenyl-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl)benzoate is unique due to its pyridothiadiazine core, which is not commonly found in many compounds. This core structure imparts specific chemical and biological properties that make it a valuable compound for research and development.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 4-(9-cyano-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl)benzoate

InChI

InChI=1S/C23H21N3O3S/c1-2-29-23(28)17-8-10-18(11-9-17)25-14-26-21(27)12-19(16-6-4-3-5-7-16)20(13-24)22(26)30-15-25/h3-11,19H,2,12,14-15H2,1H3

InChI Key

UPQLMILMUFCROP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4

Origin of Product

United States

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